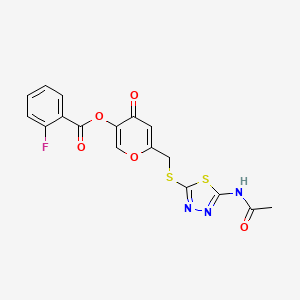

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate is a useful research compound. Its molecular formula is C17H12FN3O5S2 and its molecular weight is 421.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate is a novel organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H12N4O5S with a molecular weight of approximately 382.36 g/mol. Its structure incorporates multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H12N4O5S |

| Molecular Weight | 382.36 g/mol |

| CAS Number | 896015-59-1 |

Synthesis

The synthesis of this compound typically involves several steps, starting from easily accessible precursors. The method often includes the formation of the thiadiazole ring followed by the introduction of the pyran and benzoate moieties through various coupling reactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiadiazole derivatives. For instance, a related study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and HeLa cells. The IC50 values for these compounds ranged from 29 μM to over 70 μM, indicating promising anticancer activity .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, potentially inhibiting key pathways involved in cell proliferation and survival. Thiadiazole derivatives have been shown to disrupt cellular processes by inducing apoptosis in cancer cells .

Antifungal Activity

In addition to antitumor properties, compounds with similar functional groups have also demonstrated antifungal activity. For example, certain thiadiazole-based derivatives were evaluated for their efficacy against phytopathogenic fungi, showing moderate to potent inhibition rates . This suggests that the compound may also hold promise as an antifungal agent.

Study on Cytotoxicity

A study focused on synthesizing and evaluating the cytotoxic effects of thiadiazole derivatives reported that compounds similar to this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value as low as 29 μM . This underscores the potential for further development in cancer therapeutics.

Antifungal Evaluation

Another investigation assessed the antifungal properties of related thiadiazole compounds against various fungal strains. The results indicated that some derivatives achieved inhibitory rates between 67% and 89% against targeted fungi . Such findings highlight the versatility of these compounds in addressing both cancer and fungal infections.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves: (i) Thiadiazole ring formation via cyclization of thiosemicarbazide derivatives. (ii) Coupling the thiadiazole moiety to the pyran ring using a thiomethyl linker. (iii) Esterification with 2-fluorobenzoic acid.

- Key steps : Use anhydrous solvents (e.g., DMF) and controlled temperatures (60–80°C) to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

- Characterization : Confirm structure using 1H-NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and IR (C=O stretch at ~1700 cm−1) .

Q. What spectroscopic techniques are critical for structural confirmation?

- Primary tools :

- NMR : Assign peaks for the pyran ring (δ 5.5–6.5 ppm) and thiadiazole (δ 8.0–8.5 ppm).

- Mass spectrometry : Confirm molecular ion ([M+H]+) matching the theoretical mass (e.g., ~435–485 g/mol depending on substituents) .

- Advanced validation : 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when encountering inconsistent yields during synthesis?

- Troubleshooting :

- Solvent effects : Replace polar aprotic solvents (e.g., DMF) with THF if hydrolysis occurs.

- Catalyst screening : Test bases like triethylamine or DBU to enhance coupling efficiency.

- In-line monitoring : Use HPLC or TLC to track intermediate formation .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

- Approach :

- Dynamic effects : Check for rotamers or tautomers (e.g., keto-enol tautomerism in the pyran ring).

- Impurity profiling : Compare with analogs (e.g., ’s 2-chloro-6-fluorobenzoate derivative) to identify substituent-induced shifts .

- Validation : Computational modeling (DFT) predicts chemical shifts and validates assignments .

Q. What strategies are effective for elucidating biological activity in absence of prior data?

- Screening workflow : (i) In vitro assays : Antimicrobial (MIC against S. aureus), anticancer (IC50 in MCF-7 cells). (ii) Target prediction : Molecular docking against enzymes (e.g., DNA gyrase for antimicrobial activity) .

- Data interpretation : Compare with structurally similar compounds (e.g., ’s analog showed IC50 = 12 µM in HeLa cells) .

Q. How can stability under varying pH conditions impact formulation for in vivo studies?

- Experimental design :

- Incubate the compound in buffers (pH 1.2–7.4) at 37°C.

- Monitor degradation via HPLC (e.g., half-life < 2 h at pH 1.2 suggests gastric instability).

- Mitigation : Use enteric coatings or prodrug strategies to enhance stability .

Q. Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported biological activities across studies?

- Root cause analysis :

- Substituent effects : The 2-fluorobenzoate group (this compound) vs. 2-chloro-6-fluorobenzoate () alters lipophilicity (clogP 3.2 vs. 3.8), impacting membrane permeability .

- Assay variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).

Q. Methodological Tables

Q. Advanced Topics

Q. What in vitro models are suitable for assessing metabolic stability?

- Liver microsomes : Incubate with NADPH and monitor parent compound depletion (LC-MS).

- CYP450 inhibition : Screen against isoforms (e.g., CYP3A4) using fluorescent substrates .

Q. How can solubility limitations be overcome for in vivo studies?

- Strategies :

- Co-solvents : Use cyclodextrins or PEG-400.

- Nanoformulations : Encapsulate in liposomes (size < 200 nm via DLS) .

Q. What computational tools are recommended for SAR studies?

- Software :

- Molecular docking (AutoDock Vina) : Predict binding to kinases or proteases.

- ADMET prediction (SwissADME) : Estimate bioavailability and toxicity .

属性

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O5S2/c1-9(22)19-16-20-21-17(28-16)27-8-10-6-13(23)14(7-25-10)26-15(24)11-4-2-3-5-12(11)18/h2-7H,8H2,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUHWWITROZQMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。